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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328

A comprehensive guide for researchers, scientists, and drug development professionals on the
structural validation of 2-(Formylamino)pyridine. This guide synthesizes available
spectroscopic data and provides a comparative analysis with related crystalline structures, in
the absence of a publicly available X-ray crystal structure for the title compound.

While a definitive validation of the three-dimensional structure of 2-(Formylamino)pyridine by
single-crystal X-ray crystallography is not publicly available in crystallographic databases, its
chemical structure is well-established and routinely confirmed through a combination of
spectroscopic techniques. This guide provides an overview of these methods, presents the
expected and reported data, and offers a comparative perspective with structurally related
compounds that have been characterized by X-ray diffraction.

Spectroscopic Characterization

The primary methods for the structural elucidation and routine validation of 2-
(Formylamino)pyridine are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information
about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. For 2-(Formylamino)pyridine, both *H and *3C NMR spectra are crucial for
confirming the presence and connectivity of the pyridine ring and the formylamino group.
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Studies have indicated that 2-formylaminopyridine exists in two planar forms at low
temperatures, which can be observed through distinct signals for the formyl proton in the *H
NMR spectrum. At higher temperatures, these signals coalesce.[1]

Table 1: Representative *H and 3C NMR Spectral Data for 2-(Formylamino)pyridine

Atom 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
Formyl-H ~8.5 - 9.5 (two signals at low
temp.)

Pyridyl-H3 ~8.2 148

Pyridyl-H4 ~7.8 ~138

Pyridyl-H5 ~7.2 ~119

Pyridyl-H6 ~8.3 ~150

Formyl-C ) 160

Pyridyl-C2 . 150

Note: Chemical shifts are approximate and can vary depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-(Formylamino)pyridine will show characteristic absorption bands for the N-H
and C=0 stretching of the amide group, as well as vibrations associated with the pyridine ring.

Table 2: Key IR Absorption Bands for 2-(Formylamino)pyridine
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Expected Wavenumber

Functional Group Vibrational Mode

(cm~)
Amide N-H stretch 3250 - 3400
Amide C=0 stretch (Amide I) 1670 - 1700
Pyridine Ring C=N and C=C stretches 1400 - 1600
C-H Aromatic stretch ~3050

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is
a critical piece of data for confirming its identity. The molecular weight of 2-
(Formylamino)pyridine (CeHsN20) is 122.12 g/mol . In a mass spectrum, a molecular ion
peak ([M]*) would be expected at or near this value.

Comparative Crystallographic Analysis

In the absence of a crystal structure for 2-(Formylamino)pyridine, we can infer its likely solid-
state conformation by examining the crystal structures of closely related molecules. For
instance, the crystal structure of 2-[(2-ethyl)phenylamino]pyridine reveals a dimeric structure in
the solid state formed through hydrogen bonding between the amino proton and the pyridine
nitrogen of an adjacent molecule.[2] It is plausible that 2-(Formylamino)pyridine would also
exhibit intermolecular hydrogen bonding involving the amide N-H group and either the pyridine
nitrogen or the formyl oxygen.

Table 3: Comparison of Key Bond Lengths and Angles from a Related Crystal Structure
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2-[(2-
3 ) o Expected for 2-

Parameter ethyl)phenylamino]pyridine[2 _ .

| (Formylamino)pyridine
C-N (amino/amido) 1.360(3) A ~1.35 A
C-N (pyridine) 1.340(3) A ~1.34 A
C-C (pyridine) 1.37-1.39 A ~1.37-1.39 A
C-N-C angle 128.9(2)° ~125-129°
N-C-C angle (in ring) 122.5(2)° ~122°

Note: The data for 2-[(2-ethyl)phenylamino]pyridine is provided as a reference to estimate the
expected geometry of 2-(Formylamino)pyridine.

Experimental Protocols
NMR Spectroscopy

A sample of 2-(Formylamino)pyridine is dissolved in a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds). *H and 13C NMR spectra are acquired on a spectrometer operating at a
standard frequency (e.g., 400 or 500 MHz for *H). Chemical shifts are reported in parts per
million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Formylamino)pyridine can be recorded using a Fourier Transform
Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a
thin film or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400

cm™1,

Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. Electron lonization (EI)
or Electrospray lonization (ESI) can be used to generate ions. The mass analyzer separates
the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
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Visualizing the Validation Process

The following diagrams illustrate the workflow for structural validation and the logical
comparison of analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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